REACTION_SMILES
|
[C:32](=[O:33])([O:34][C:35]([CH3:36])([CH3:37])[CH3:38])[NH:39][CH:40]([CH2:41][OH:42])[CH2:43][OH:44].[CH3:1][CH:2]([C:3]([OH:4])=[O:5])[c:6]1[cH:7][cH:8][cH:9][c:10]([C:12](=[O:13])[c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[cH:11]1.[CH3:20][CH2:21][N:22]([CH2:23][CH3:24])[CH2:25][CH3:26].[CH3:27][P:28]([Cl:29])([CH3:30])=[S:31].[CH3:49][N:50]([c:51]1[cH:52][cH:53][n:54][cH:55][cH:56]1)[CH3:57].[Cl:46][CH2:47][Cl:48].[NH3:45].[O:58]1[CH2:59][CH2:60][O:61][CH2:62][CH2:63]1>>[C:32](=[O:33])([O:34][C:35]([CH3:36])([CH3:37])[CH3:38])[NH:39][CH:40]([CH2:41][OH:42])[CH2:43][OH:44].[CH3:1][CH:2]([C:3](=[O:4])[OH:5])[c:6]1[cH:7][cH:8][cH:9][c:10]([C:12](=[O:13])[c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[cH:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NC(CO)CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)c1cccc(C(=O)c2ccccc2)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CP(C)(=S)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)c1ccncc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)NC(CO)CO
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)c1cccc(C(=O)c2ccccc2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:32](=[O:33])([O:34][C:35]([CH3:36])([CH3:37])[CH3:38])[NH:39][CH:40]([CH2:41][OH:42])[CH2:43][OH:44].[CH3:1][CH:2]([C:3]([OH:4])=[O:5])[c:6]1[cH:7][cH:8][cH:9][c:10]([C:12](=[O:13])[c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[cH:11]1.[CH3:20][CH2:21][N:22]([CH2:23][CH3:24])[CH2:25][CH3:26].[CH3:27][P:28]([Cl:29])([CH3:30])=[S:31].[CH3:49][N:50]([c:51]1[cH:52][cH:53][n:54][cH:55][cH:56]1)[CH3:57].[Cl:46][CH2:47][Cl:48].[NH3:45].[O:58]1[CH2:59][CH2:60][O:61][CH2:62][CH2:63]1>>[C:32](=[O:33])([O:34][C:35]([CH3:36])([CH3:37])[CH3:38])[NH:39][CH:40]([CH2:41][OH:42])[CH2:43][OH:44].[CH3:1][CH:2]([C:3](=[O:4])[OH:5])[c:6]1[cH:7][cH:8][cH:9][c:10]([C:12](=[O:13])[c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[cH:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NC(CO)CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)c1cccc(C(=O)c2ccccc2)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CP(C)(=S)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)c1ccncc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)NC(CO)CO
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)c1cccc(C(=O)c2ccccc2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:32](=[O:33])([O:34][C:35]([CH3:36])([CH3:37])[CH3:38])[NH:39][CH:40]([CH2:41][OH:42])[CH2:43][OH:44].[CH3:1][CH:2]([C:3]([OH:4])=[O:5])[c:6]1[cH:7][cH:8][cH:9][c:10]([C:12](=[O:13])[c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[cH:11]1.[CH3:20][CH2:21][N:22]([CH2:23][CH3:24])[CH2:25][CH3:26].[CH3:27][P:28]([Cl:29])([CH3:30])=[S:31].[CH3:49][N:50]([c:51]1[cH:52][cH:53][n:54][cH:55][cH:56]1)[CH3:57].[Cl:46][CH2:47][Cl:48].[NH3:45].[O:58]1[CH2:59][CH2:60][O:61][CH2:62][CH2:63]1>>[C:32](=[O:33])([O:34][C:35]([CH3:36])([CH3:37])[CH3:38])[NH:39][CH:40]([CH2:41][OH:42])[CH2:43][OH:44].[CH3:1][CH:2]([C:3](=[O:4])[OH:5])[c:6]1[cH:7][cH:8][cH:9][c:10]([C:12](=[O:13])[c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[cH:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NC(CO)CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)c1cccc(C(=O)c2ccccc2)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CP(C)(=S)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)c1ccncc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)NC(CO)CO
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)c1cccc(C(=O)c2ccccc2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |